Cas no 1805213-93-7 (2,4-Bis(trifluoromethyl)-5-fluoroanisole)

2,4-Bis(trifluoromethyl)-5-fluoroanisole 化学的及び物理的性質
名前と識別子
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- 2,4-Bis(trifluoromethyl)-5-fluoroanisole
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- インチ: 1S/C9H5F7O/c1-17-7-3-6(10)4(8(11,12)13)2-5(7)9(14,15)16/h2-3H,1H3
- InChIKey: KJRDDASMGUXONJ-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C(C(F)(F)F)=CC=1C(F)(F)F)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 259
- トポロジー分子極性表面積: 9.2
- 疎水性パラメータ計算基準値(XlogP): 3.8
2,4-Bis(trifluoromethyl)-5-fluoroanisole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015001635-1g |
2,4-Bis(trifluoromethyl)-5-fluoroanisole |
1805213-93-7 | 97% | 1g |
1,549.60 USD | 2021-06-21 |
2,4-Bis(trifluoromethyl)-5-fluoroanisole 関連文献
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
2,4-Bis(trifluoromethyl)-5-fluoroanisoleに関する追加情報
2,4-Bis(trifluoromethyl)-5-fluoroanisole: A Comprehensive Overview
The compound 2,4-Bis(trifluoromethyl)-5-fluoroanisole (CAS No. 1805213-93-7) is a highly specialized organic molecule with significant applications in various fields, including pharmaceuticals, agrochemicals, and advanced materials. This compound is characterized by its unique structure, which includes a methoxy group attached to a benzene ring substituted with two trifluoromethyl groups at the 2 and 4 positions and a fluorine atom at the 5 position. The combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it highly versatile for diverse chemical applications.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 2,4-Bis(trifluoromethyl)-5-fluoroanisole through multi-step processes involving palladium-catalyzed cross-coupling reactions and directed metallation strategies. These methods not only enhance the yield but also improve the purity of the final product, which is critical for its use in sensitive applications such as drug discovery and material science.
The electronic effects of the trifluoromethyl groups are particularly significant in modulating the reactivity of the molecule. The strong electron-withdrawing nature of these groups increases the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attacks. This property is exploited in various organic transformations, such as Suzuki-Miyaura couplings and other cross-coupling reactions, where 2,4-Bis(trifluoromethyl)-5-fluoroanisole serves as an excellent substrate for constructing complex molecular frameworks.
In terms of biological activity, 2,4-Bis(trifluoromethyl)-5-fluoroanisole has shown promising results in recent studies as a potential lead compound for anti-tumor agents. Researchers have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines while sparing normal cells. The mechanism of action involves interference with key cellular pathways associated with tumor growth and metastasis. These findings underscore its potential as a novel therapeutic agent in oncology.
Moreover, 2,4-Bis(trifluoromethyl)-5-fluoroanisole has been explored for its application in agrochemicals, particularly as a component in herbicides and insecticides. Its high stability under environmental conditions and ability to inhibit specific enzymes involved in plant growth make it a valuable candidate for sustainable agricultural practices.
From an environmental perspective, understanding the fate and behavior of 2,4-Bis(trifluoromethyl)-5-fluoroanisole in natural systems is crucial for assessing its ecological impact. Recent studies have indicated that this compound undergoes rapid biodegradation under aerobic conditions due to its susceptibility to microbial attack. However, further research is required to evaluate its long-term persistence in different ecosystems.
In conclusion, 2,4-Bis(trifluoromethyl)-5-fluoroanisole (CAS No. 1805213-93-7) stands out as a multifaceted compound with immense potential across multiple domains. Its unique structure, combined with cutting-edge synthetic methodologies and promising biological profiles, positions it as a key player in advancing modern chemistry and related disciplines.
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